amine CAS No. 1019578-92-7](/img/structure/B1451881.png)
[1-(2-Chlorophenyl)ethyl](2-methylpropyl)amine
Overview
Description
“1-(2-Chlorophenyl)ethylamine” is a chemical compound with the CAS Number: 1019578-92-7 . It has a molecular weight of 211.73 . The IUPAC name for this compound is N-[1-(2-chlorophenyl)ethyl]-2-methylpropan-1-amine .
Molecular Structure Analysis
The InChI code for “1-(2-Chlorophenyl)ethylamine” is 1S/C12H18ClN/c1-9(2)8-14-10(3)11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“1-(2-Chlorophenyl)ethylamine” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Anticancer Applications
A notable application of derivatives of 1-(2-Chlorophenyl)ethylamine is in the development of anticancer agents. For instance, novel 1,2,4-triazolin-3-one derivatives containing the 2-(4-chlorophenyl) group showed promising cytotoxic effects against various human tumor cell lines including leukemia, lung cancer, renal cancer, and breast cancer. This indicates the potential of these compounds in cancer treatment and drug development (Kattimani et al., 2013).
Synthesis and Characterization of Compounds
Research also focuses on the synthesis and characterization of various derivatives of 1-(2-Chlorophenyl)ethylamine for diverse applications. One such study involves the electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes, highlighting the compound's utility in complex chemical reactions and synthesis processes (Knight et al., 1997).
Catalysis and Ligand Applications
In the field of catalysis, derivatives of 1-(2-Chlorophenyl)ethylamine have been used. For example, N,N-bis[chloro(aryl)phosphino]amines, related to the compound , were synthesized and used as ligands in chromium-catalyzed oligomerization of ethene, showing the compound's relevance in catalytic processes (Höhne et al., 2017).
Novel Chemical Syntheses
The compound and its derivatives are also integral in novel chemical syntheses. For example, the synthesis and evaluation of new 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile derivatives, which involved reactions with derivatives of 2-chlorophenyl, were studied for their potential cytotoxic effects against tumor cell lines (Flefel et al., 2015).
Safety and Hazards
properties
IUPAC Name |
N-[1-(2-chlorophenyl)ethyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-9(2)8-14-10(3)11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPFDKPDUZCDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(C)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chlorophenyl)ethyl](2-methylpropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




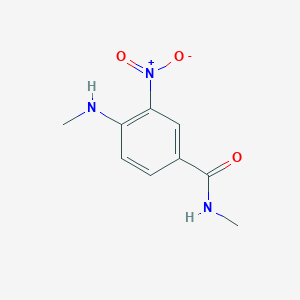
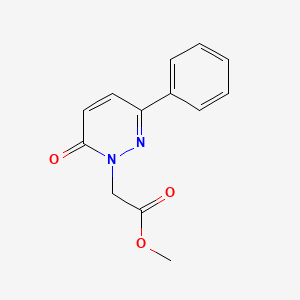
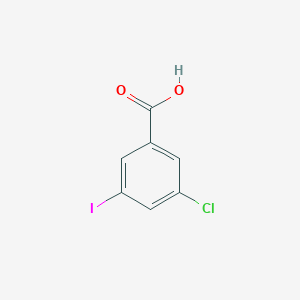


![[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid](/img/structure/B1451808.png)
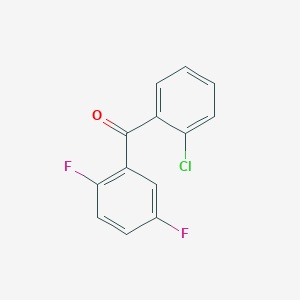

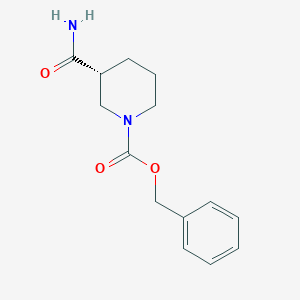

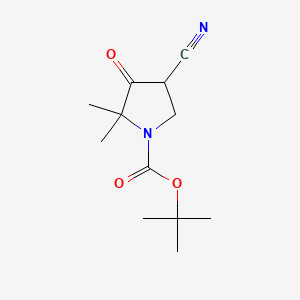
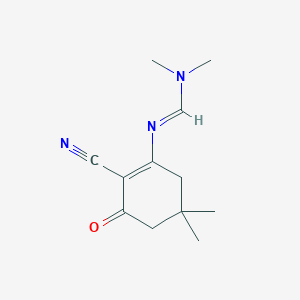
![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)